2-(2-氟苯基)乙醛

描述

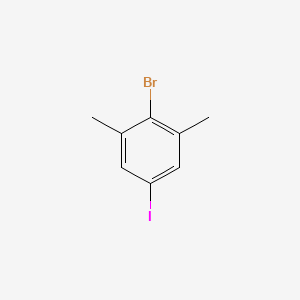

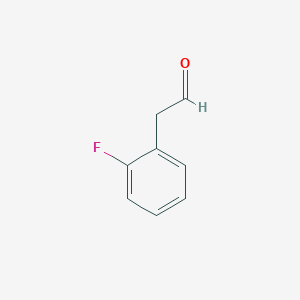

2-(2-Fluorophenyl)Acetaldehyde is a chemical compound that is part of the aldehyde family, characterized by the presence of a formyl group attached to an aromatic ring. The specific structure of this compound includes a fluorine atom substituted on the phenyl ring, which can influence its reactivity and physical properties. Although the provided papers do not directly discuss 2-(2-Fluorophenyl)Acetaldehyde, they offer insights into related compounds and their behaviors in various chemical contexts.

Synthesis Analysis

The synthesis of related compounds, such as substituted benzo[a]fluorenes, has been explored through the use of ortho-alkynylbenzaldehydes in a Brønsted acid-catalyzed reaction . The process involves the formation of an in situ acetal, which then participates in a domino approach to achieve regioselective synthesis. This method, under mild reaction conditions, allows for the efficient creation of complex structures through intermolecular heteroalkyne metathesis followed by intramolecular annulation. This information suggests that similar strategies could potentially be applied to synthesize 2-(2-Fluorophenyl)Acetaldehyde or related compounds.

Molecular Structure Analysis

The molecular structure of aldehydes like 2-(2-Fluorophenyl)Acetaldehyde is crucial in determining their reactivity. The presence of the formyl group makes them susceptible to nucleophilic attack, while the fluorine substitution can affect the electron distribution within the molecule. The in situ acetal formation mentioned in the synthesis of benzo[a]fluorenes indicates that the aldehyde group can be protected during certain reactions, which could be an important consideration in the molecular structure analysis of 2-(2-Fluorophenyl)Acetaldehyde .

Chemical Reactions Analysis

Aldehydes are known to participate in a variety of chemical reactions, including condensation, oxidation, and reduction processes. The study of substituted benzo[a]fluorenes provides an example of how aldehydes can undergo complex transformations, such as heteroalkyne metathesis and isomerization, to form intricate molecular architectures . Additionally, the formation of an aggregation-induced emission luminogen (AIEgen) when a hydrazone derivative reacts with acetaldehyde suggests that 2-(2-Fluorophenyl)Acetaldehyde could also engage in similar fluorescence-based reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of aldehydes like 2-(2-Fluorophenyl)Acetaldehyde are influenced by their functional groups and substituents. The fluorine atom, in particular, is electronegative and can impact the compound's boiling point, solubility, and stability. The ability of acetaldehyde to form AIEgens upon reaction with specific sensors indicates that it has distinctive reactivity that can be exploited for detection purposes, which could also be relevant for the analysis of 2-(2-Fluorophenyl)Acetaldehyde's properties .

科学研究应用

羧酸保护

衍生物2-(2-氨基苯基)-乙醛二甲缩醛用于在化学合成过程中保护羧酸。此过程涉及在碱性条件下稳定的羧酸酰胺的创建,用作酸的受保护形式。然后,这些酰胺可以转化为各种其他化合物,如酯、酰胺和醛 (Arai 等人,1998)。

催化和化学反应

乙醛在某些催化剂(如 CeO2)的表面上发生各种反应。这些反应包括氧化为乙酸盐、还原为乙醇以及形成碳-碳键。这些过程在催化反应和开发用于化学转化的有效催化剂的背景下非常重要 (Idriss 等人,1995)。

荧光传感

使用 5-甲氧羰基水杨醛腙开发了一种乙醛荧光传感器,为检测乙醛提供了一种快速且高度选择性的方法。该传感器在监测酒类和烈性酒中的乙醛水平方面特别有用 (Yang 等人,2019)。

发酵和酿酒

在酿酒的背景下,乙醛在发酵过程中起着重要作用。乙醛的水平受 pH 值、温度和营养添加等各种因素的影响。了解这些动态对于提高酿酒中的乙醇产量和产品稳定性至关重要 (Jackowetz 等人,2011)。

光催化

在特定光照条件下,Pd/WO(3) 光催化剂可以将乙醛完全氧化为 CO2。这种光催化活性对环境应用有影响,例如空气净化和去除大气中的挥发性有机化合物 (Arai 等人,2008)。

安全和危害

This compound is associated with several safety hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

2-(2-fluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEOYYODXJXMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590903 | |

| Record name | (2-Fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)Acetaldehyde | |

CAS RN |

75321-85-6 | |

| Record name | (2-Fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)